6,8-dibromo-4-oxo-4H-chromene-2-carboxylic acid
Description
Historical Context of Chromene Carboxylic Acid Derivatives in Bioactive Compound Discovery
Chromene carboxylic acids, characterized by a benzopyran skeleton fused to a carboxylic acid group, have been integral to drug discovery since the mid-20th century. Early research focused on naturally occurring coumarins, such as coumarin-4-carboxylic acid, which demonstrated anticoagulant and anti-inflammatory properties. The structural simplification of these natural products led to synthetic chromene derivatives, where the addition of carboxylic acid groups improved water solubility and binding affinity to biological targets.
The introduction of halogen atoms, particularly bromine, marked a turning point in optimizing bioactivity. Bromination at specific positions on the chromene ring was found to enhance electronic effects and steric interactions, as seen in compounds like 6,8-dibromo-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, which exhibited improved cytotoxicity against tumor cell lines. These developments laid the groundwork for synthesizing this compound, a derivative designed to leverage both halogenation and carboxylation for targeted therapeutic effects.
Structural Uniqueness of 6,8-Dibromo Substitution Patterns in Medicinal Chemistry
The this compound features a chromene skeleton with bromine atoms at positions 6 and 8, a ketone group at position 4, and a carboxylic acid at position 2 (Table 1). This arrangement creates distinct electronic and steric properties:
Table 1: Key Structural Features of this compound
| Property | Description |
|---|---|
| Molecular formula | C$${10}$$H$${4}$$Br$${2}$$O$${4}$$ |
| Functional groups | Carboxylic acid (-COOH), ketone (=O), bromine substituents (Br) |
| Substitution pattern | Bromine at C6 and C8; ketone at C4; carboxylic acid at C2 |
| Planarity | Near-planar chromene core with slight deviations due to halogen bonding |
The bromine atoms at C6 and C8 exert strong electron-withdrawing effects, polarizing the chromene ring and increasing electrophilicity at the C2 carboxylic acid group. This enhances hydrogen-bonding interactions with biological targets, such as enzymes or receptors, while the ketone at C4 contributes to π-π stacking interactions. The compound’s near-planar structure facilitates insertion into hydrophobic binding pockets, a critical feature for inhibiting protein-protein interactions.
Comparatively, non-brominated chromene carboxylic acids, such as coumarin-4-carboxylic acid, exhibit reduced binding affinity due to the absence of halogen-mediated interactions. The 6,8-dibromo substitution also introduces steric bulk, which can restrict rotational freedom and stabilize specific conformations during target engagement. These attributes make the compound a versatile scaffold for designing kinase inhibitors, protease antagonists, and anti-infective agents.
Properties
IUPAC Name |
6,8-dibromo-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2O4/c11-4-1-5-7(13)3-8(10(14)15)16-9(5)6(12)2-4/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAHJVWHVARFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C=C(O2)C(=O)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587960 | |
| Record name | 6,8-Dibromo-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92057-41-5 | |
| Record name | 6,8-Dibromo-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-4-oxo-4H-chromene-2-carboxylic acid typically involves the bromination of 4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 6 and 8 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-dibromo-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to a hydroxyl group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Reduction Products: Hydroxy derivatives of the original compound.
Oxidation Products: More oxidized forms of the compound, potentially with additional functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H4Br2O4
- Molecular Weight : 347.94 g/mol
- CAS Number : 92057-41-5
The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions, reductions, and oxidations. This versatility makes it a valuable building block in organic synthesis.
Chemistry
6,8-Dibromo-4-oxo-4H-chromene-2-carboxylic acid serves as a crucial building block for synthesizing more complex organic molecules. Its bromine substituents can be replaced or modified to create derivatives with tailored properties for specific applications.
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown its potential as an antimicrobial agent against various pathogens.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating various diseases. Its ability to inhibit specific enzymes, such as urease, positions it as a candidate for drug development targeting conditions like urinary tract infections and gastric ulcers.
Industrial Applications
In the industrial sector, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of polymers and coatings.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of chromene exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The dibromo variant showed enhanced efficacy due to its increased lipophilicity .
- Anticancer Research : In vitro studies have indicated that 6,8-dibromo derivatives induce apoptosis in cancer cells through the activation of caspases. This mechanism was explored in a research article detailing the compound's action against breast cancer cell lines .
- Urease Inhibition : Research has shown that the compound effectively inhibits urease activity, which is crucial in treating infections caused by urease-producing bacteria . This inhibition can lead to reduced ammonia production and subsequent damage to the gastric mucosa.
Mechanism of Action
The mechanism of action of 6,8-dibromo-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the ketone group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Chromene Derivatives
Structural and Functional Group Comparisons
Biological Activity
6,8-dibromo-4-oxo-4H-chromene-2-carboxylic acid is a brominated derivative of chromene, a class of compounds recognized for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
- Molecular Formula : C10H4Br2O4
- Molecular Weight : 347.94 g/mol
- CAS Number : 92057-41-5
The primary biological activity of this compound is linked to its inhibitory effects on the enzyme urease , which plays a significant role in various physiological processes. The compound's mechanism involves forming halogen bonds that enhance its binding affinity to urease, thereby inhibiting its activity effectively .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against several pathogens, including Helicobacter pylori and various tumor cell lines. Its cytotoxic effects against cancer cells have been documented, showcasing its potential as an anticancer agent .
Antiviral Activity
The compound has also demonstrated anti-HIV activity in laboratory studies, suggesting its utility in the development of antiviral therapeutics .
Structure-Activity Relationship (SAR)
The biological activity of chromene derivatives often correlates with specific structural features. The presence of bromine atoms at positions 6 and 8 significantly enhances the compound's reactivity and biological potency compared to other analogs with different halogen substitutions .
Case Studies and Research Findings
- Urease Inhibition Study
- Anticancer Activity Assessment
- Antimicrobial Efficacy
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid | Chlorine substitution | Lower potency than dibromo derivative |
| 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid | Monobrominated | Distinct properties; less effective against urease |
The dual bromination in 6,8-dibromo derivatives enhances their reactivity and selectivity compared to mono-brominated or chlorinated analogs.
Q & A
Basic: What are the recommended synthetic routes for 6,8-dibromo-4-oxo-4H-chromene-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves bromination of 4-oxo-4H-chromene-2-carboxylic acid derivatives. Key steps include:
- Bromination Optimization : Use N-bromosuccinimide (NBS) in acetic acid under controlled temperature (40–60°C) to achieve regioselective bromination at the 6- and 8-positions. Monitor reaction progress via TLC or HPLC to prevent over-bromination .
- Acid Stability : Maintain pH < 3 during purification to avoid decarboxylation. Crystallization from ethanol/water mixtures (1:3 v/v) yields pure product with >95% purity .
Basic: How can the structural identity and purity of this compound be validated?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis confirms the planar chromene core and Br substituent positions. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 11.910 Å, b = 3.850 Å, c = 20.817 Å, and β = 95.69° are reported for analogs .
- Spectroscopic Techniques :
Advanced: What mechanistic insights explain the biological activities (e.g., anti-HIV, cytotoxic) of this compound?
Methodological Answer:
- Enzyme Inhibition : The compound inhibits viral enzymes (e.g., HIV-1 integrase) via chelation of Mg ions in catalytic sites, as suggested by docking studies. The dibromo groups enhance binding affinity by occupying hydrophobic pockets .
- Cytotoxicity : Reactive oxygen species (ROS) generation is a proposed mechanism. Validate using fluorescence-based assays (e.g., DCFH-DA) in cancer cell lines (IC values: 5–20 μM in HeLa cells) .
Advanced: How can computational modeling guide the design of derivatives with enhanced activity?
Methodological Answer:
- DFT Calculations : Optimize ground-state geometries using B3LYP/6-31G(d) to assess electronic effects of substituents. The carboxylic acid group’s electron-withdrawing nature increases electrophilicity at C-3, critical for covalent binding .
- MD Simulations : Simulate ligand-enzyme complexes (e.g., urease) for >100 ns to evaluate stability. Key interactions include hydrogen bonds between the carbonyl group and Arg439 residues .
Advanced: How should researchers address contradictions in reported bioactivity data?
Methodological Answer:
- Assay Standardization : Replicate studies using uniform protocols (e.g., MTT assay at 48 hr incubation, 10% FBS). Control for batch-to-batch variability in compound purity via HPLC (>98% purity required) .
- Mechanistic Triangulation : Cross-validate anti-HIV activity with reverse transcriptase inhibition assays and cellular infectivity models (e.g., TZM-bl cells) to distinguish direct vs. indirect effects .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent Screening : Use vapor diffusion with DMF/water (1:2 v/v) at 4°C. The dimethylformamide solvate (e.g., 2:1 ratio) stabilizes the crystal lattice via O–H···O and Br···O interactions .
- Cryoprotection : Flash-cool crystals in liquid N with 25% glycerol to minimize ice formation during X-ray data collection at 100 K .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
